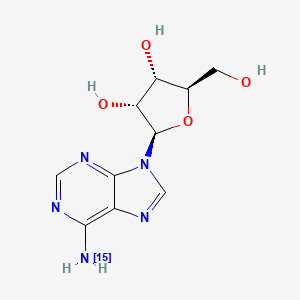

Adenosine-15N

Description

BenchChem offers high-quality Adenosine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

268.23 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1 |

InChI Key |

OIRDTQYFTABQOQ-ZGUONDJVSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[15NH2] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking Structural and Metabolic Complexity: A Technical Guide to Adenosine-15N

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Adenosine is a ubiquitous endogenous autacoid that governs a vast array of physiological processes—from neuronal excitability and vascular tone to immune suppression and platelet aggregation—primarily through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3[1]. However, mapping the precise structural dynamics of adenosine-containing biomolecules (like RNA) and accurately quantifying its rapid metabolic flux in vivo present significant analytical challenges.

Enter Adenosine-15N (most commonly utilized as the uniformly labeled Adenosine-15N5 ). By replacing the naturally occurring, quadrupolar

Physicochemical and Isotopic Properties

To utilize Adenosine-15N effectively, one must understand how isotopic enrichment alters its physical parameters. The substitution of five nitrogen atoms results in a +5 Da mass shift, which is the cornerstone of its utility in mass spectrometry.

Table 1: Comparative Properties of Unlabeled vs. Uniformly Labeled Adenosine

| Property | Unlabeled Adenosine | Adenosine-15N5 | Analytical Implication |

| Empirical Formula | Complete labeling of the purine ring[3]. | ||

| Exact Mass (Monoisotopic) | 267.096 Da | 272.081 Da | +5 Da shift completely isolates the standard from the natural |

| Isotopic Purity | Natural Abundance (~0.37% | Ensures negligible unlabeled background for high-fidelity MS quantification[3]. | |

| Nitrogen Nuclear Spin ( | Eliminates quadrupolar line broadening in NMR, yielding sharp, resolvable peaks[2]. | ||

| Receptor Affinity | Endogenous Ligand | Identical to Unlabeled | Isotopes do not alter GPCR binding kinetics, making it an ideal biological tracer[1]. |

Mechanistic Utility & Causality in Advanced Analytics

As an application scientist, it is critical to understand why we choose specific isotopic tools, rather than just knowing how to use them.

Overcoming Quadrupolar Broadening in NMR Spectroscopy

In natural adenosine, the

By synthesizing adenosine with

Absolute Quantification via Mass Spectrometry (IDMS)

When quantifying endogenous adenosine in plasma or tissue, matrix effects (ion suppression/enhancement) can severely skew results. By spiking a known concentration of Adenosine-15N5 into the biological matrix before extraction, the labeled standard experiences the exact same matrix effects and extraction losses as the endogenous analyte.

-

The Causality of the M+5 Shift: Why not use a cheaper M+1 or M+2 label? Endogenous adenosine contains natural

and

Visualizing the Analytical & Biological Pathways

To contextualize the dual utility of Adenosine-15N, we map its analytical workflow and its biological signaling pathways.

Bifurcated analytical workflow leveraging Adenosine-15N for MS quantification and NMR structural biology.

Adenosine GPCR signaling pathways (A1/A2A/A2B/A3) modulating cellular physiology via cAMP/PKA.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: LC-MS/MS Quantitative Profiling of Endogenous Adenosine

Objective: Quantify endogenous adenosine in human plasma using Adenosine-15N5 as an internal standard (IS).

Step 1: Matrix Spiking & Calibration

-

Prepare a calibration curve of unlabeled adenosine (1 ng/mL to 1000 ng/mL) in surrogate matrix (e.g., 5% BSA in PBS).

-

Spike a constant concentration of Adenosine-15N5 (e.g., 50 ng/mL) into all calibration standards, Quality Control (QC) samples, and unknown plasma samples.

-

Validation Check: The peak area of the IS must remain constant (

) across all samples to prove consistent extraction recovery.

Step 2: Protein Precipitation (Extraction)

-

Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL of spiked plasma.

-

Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an LC vial.

Step 3: Chromatographic Separation

-

Column Choice Causality: Adenosine is highly polar and retains poorly on standard C18 reversed-phase columns. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column to ensure adequate retention and separation from early-eluting matrix salts.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile.

Step 4: MRM Acquisition

-

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

-

Unlabeled Adenosine Transition:

(Cleavage of the ribose sugar, leaving the adenine base). -

Adenosine-15N5 Transition:

(Cleavage of the ribose sugar, leaving the

Protocol 2: - HSQC NMR for RNA Structural Dynamics

Objective: Probe the hydrogen-bonding network of an RNA aptamer containing site-specifically labeled

Step 1: Sample Preparation

-

Synthesize the RNA strand via in vitro transcription using specifically labeled

-ATP precursors.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Lyophilize the purified RNA and resuspend in 300 µL of NMR buffer (10 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) in a 90%

/ 10% -

Causality:

is required to observe the exchangeable imino and amino protons, while 10%

Step 2: Pulse Sequence Optimization

-

Select a sensitivity-enhanced

- -

Validation Check (Delay Tuning): The INEPT delay times in the pulse sequence must be tuned to the specific heteronuclear coupling constant (

). For the exocyclic amino group of adenosine, set the delay corresponding to

Step 3: Acquisition & Assignment

-

Acquire the spectrum at 298 K. The

chemical shifts are highly sensitive to their electronic environment; protonation at N1 or hydrogen bonding at N7 will induce significant downfield or upfield shifts, directly revealing the tautomeric state of the base[4].

References

- Syntheses of Specifically 15N-Labeled Adenosine and Guanosine.Current Protocols (PMC - NIH).

- Adenosine-15N5 (Adenine riboside-15N5) | Endogenous Autacoid.MedChemExpress.

- Studies of tautomers and protonation of adenine and its derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy.Journal of the American Chemical Society.

- Adenosine-15N5 5′-diphosphate disodium salt.Sigma-Aldrich.

- 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position.ResearchGate.

Sources

The Isotope Advantage: A Technical Guide to 15N Labeled Nucleosides

Executive Summary

This guide addresses the synthesis, history, and application of Nitrogen-15 (

Part 1: Historical Genesis

The Separation of the Heavies

The story of

-

1930s: Urey produces highly enriched

N salts. -

1940s-50s: The "Tracer Era." Biochemists like Rudolf Schoenheimer used these early isotopes to prove that the body's chemical constituents are in a state of dynamic flux, overturning the concept of a static metabolic structure.

-

1960s-70s: The "Spectroscopic Era." As NMR hardware improved, the low gyromagnetic ratio of

N ( -

1990s-Present: The "Multidimensional Era." The development of heteronuclear multidimensional NMR (e.g., HSQC, TROSY) necessitated efficient methods to incorporate

N into specific sites of nucleosides to study large RNA/DNA complexes.

Figure 1: The evolution of 15N nucleosides from physical isolation to drug discovery tools.

Part 2: Physicochemical Principles

Why is

-

Spin Physics:

N is a quadrupolar nucleus ( -

Chemical Shift Dispersion:

N offers a wide chemical shift range (~300 ppm), making it an exquisite sensor for the local electronic environment changes induced by drug binding.

Data Summary: 15N vs 14N

| Property | Nitrogen-14 ( | Nitrogen-15 ( | Impact on Research |

| Spin Quantum Number ( | 1 (Quadrupolar) | 1/2 (Dipolar) | |

| Natural Abundance | 99.63% | 0.37% | Enrichment is mandatory for detection. |

| Gyromagnetic Ratio ( | 19.331 | -27.116 | Negative |

| Relaxation Mechanism | Quadrupolar | Dipolar |

Part 3: Synthetic Evolution & Protocols

Historically,

The Modern Standard: Chemo-Enzymatic Transglycosylation

Current best practices utilize Purine Nucleoside Phosphorylase (PNP) . This enzyme catalyzes the reversible phosphorolysis of nucleosides.[2] By coupling a donor nucleoside (to provide the ribose) with a

Experimental Protocol: Chemo-Enzymatic Synthesis of [1,3-15N]-Adenosine

Objective: Synthesize

Reagents:

-

Enzyme: E. coli Purine Nucleoside Phosphorylase (PNPase), recombinant (typically ~20-50 U/mg).

-

Donor: 7-Methylguanosine (7-mG). Note: 7-mG is preferred over Guanosine because the phosphorolysis equilibrium heavily favors product formation due to the instability of the 7-methylguanine byproduct.

-

Acceptor:

N-Adenine (commercially available or synthesized from -

Buffer: 10 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Dissolution: Dissolve 1.0 eq of

N-Adenine and 1.5 eq of 7-Methylguanosine in phosphate buffer.-

Causality: The excess donor drives the equilibrium. Phosphate is the co-substrate; its concentration must be controlled to prevent buffer acidification if using different donors, but 7-mG hydrolysis is irreversible, driving the reaction.

-

-

Initiation: Add PNPase (approx. 50 Units per mmol of substrate). Incubate at 40°C.

-

Monitoring (Self-Validation):

-

Take 5

L aliquots every hour. -

Analyze via HPLC (C18 column, 0-20% MeOH gradient).

-

Stop Condition: Reaction is complete when the

N-Adenine peak disappears (>95% conversion).

-

-

Purification:

-

Filter the reaction mixture (0.22

m) to remove enzyme. -

The byproduct, 7-methylguanine, is poorly soluble and often precipitates; remove via centrifugation.

-

Purify supernatant via preparative HPLC.

-

-

Validation:

-

MS: Check for M+2 mass shift (if doubly labeled).

-

1H-NMR: Confirm

-glycosidic linkage (H1' coupling constant).

-

Figure 2: The PNPase-catalyzed transglycosylation mechanism. Note the recycling of inorganic phosphate.

Part 4: Applications in Drug Discovery

The primary utility of

The Problem: Invisible States

Many RNA/DNA drug targets exist in equilibrium between a dominant "Ground State" (visible in NMR) and a transient "Excited State" (invisible, <5% population). Often, the "excited state" is the conformation that actually binds the drug or performs catalysis.

The Solution: 15N Relaxation Dispersion

By incorporating

-

Mechanism: As the

N nucleus exchanges between the ground and excited states, it experiences different chemical environments. -

Detection: By varying the frequency of refocusing pulses (

), one can extract the exchange rate ( -

Result: This reveals the structure of the "invisible" state, allowing for the design of drugs that stabilize or inhibit this specific conformation (Allosteric modulation).

References

-

Urey, H. C., Brickwedde, F. G., & Murphy, G. M. (1932). A Hydrogen Isotope of Mass 2.[4] Physical Review. Link

-

Schoenheimer, R., & Rittenberg, D. (1939). Studies in Protein Metabolism: I. General Considerations in the Application of Isotopes to the Study of Protein Metabolism. The Normal Abundance of Nitrogen Isotopes in Amino Acids. Journal of Biological Chemistry. Link

-

Puchta, H., et al. (1987). Preparation of 15N Labeled Nucleosides and Large Scale Synthesis of Labeled Oligonucleotides. Nucleosides and Nucleotides. Link

-

Stachelska-Wierzchowska, A., & Wierzchowski, J. (2024).[5] Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Biomolecules. Link

-

Nikravesh, A., et al. (2018). 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins.[6] PNAS. Link

-

Hansen, A. L., et al. (2008). An Improved 15N Relaxation Dispersion Experiment for the Measurement of Millisecond Time-Scale Dynamics in Proteins. Journal of Physical Chemistry B. Link[7]

Sources

- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. amnh.org [amnh.org]

- 5. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Applications of Adenosine-15N in Structural Biology and Ligand Screening

Executive Summary

The strategic incorporation of Nitrogen-15 (

The Physics of N-Adenosine: Why It Matters

In biomolecular NMR, the adenosine moiety presents unique challenges due to the spectral overlap of aromatic protons.

Key Spectral Reporters

-

N1 & N3 (Imino/Aromatic): Critical reporters for Watson-Crick (N1) versus Hoogsteen (N7) base pairing. The chemical shift of N1 is highly sensitive to protonation (

ppm upon protonation). -

N6 (Amino): The rotation of the exocyclic amino group is a primary determinant of entropy in RNA loops.

N-labeling allows for the measurement of exchange rates ( -

N7 & N9: Reporters for metal ion binding (e.g.,

coordination) and glycosidic bond conformation (syn vs anti).

Application A: RNA Structural Dynamics & H-Bond Detection

The most powerful application of Adenosine-15N is the direct detection of hydrogen bonds via scalar couplings, a technique that validates secondary structure without relying on NOE distance constraints.

The HNN-COSY Experiment

The HNN-COSY (H-bond mediated Scalar Coupling) experiment relies on the trans-hydrogen bond scalar coupling (

Mechanism of Action:

-

Magnetization starts on the imino proton (

H). -

Transfers to its attached nitrogen (

N) via -

Crucial Step: Transfers across the hydrogen bond to the acceptor nitrogen (

N) via -

The spectrum reveals two peaks for the donor: one at its own frequency and one at the acceptor's frequency.

Protocol: Site-Specific Labeling of RNA

Uniform labeling often leads to spectral crowding. The "Chemo-Enzymatic Segmented Synthesis" is the gold standard for isolating specific adenosine dynamics.

Objective: Incorporate

Reagents:

-

T7 RNA Polymerase (high concentration).

-

Template DNA (partially double-stranded).

-

N-ATP (or

-

T4 DNA Ligase.[2]

Step-by-Step Workflow:

-

Fragment Transcription: Transcribe two separate RNA fragments.

-

Fragment A (Acceptor): Unlabeled.

-

Fragment B (Donor): Transcribed with

N-ATP. If the adenosine is at the 5' end, use

-

-

Purification: Purify both fragments via denaturing PAGE (15-20% polyacrylamide). Elute and desalt.

-

Splinted Ligation:

-

Anneal Fragment A and Fragment B to a complementary DNA splint.

-

Add T4 DNA Ligase and incubate at 16°C for 12–16 hours.

-

-

Validation: Run the ligated product on a native gel to ensure proper folding.

-

NMR Verification: Acquire a 1D

N-edited spectrum. A single set of peaks confirms site-specific incorporation.

Application B: Ligand-Receptor Interactions (Drug Discovery)

In drug development,

Isotope-Filtered NOESY

When a labeled ligand binds to an unlabeled protein, standard NOESY spectra are dominated by protein-protein signals. Isotope filtering suppresses all signals not attached to

-

Result: You observe only the intramolecular NOEs of the ligand (giving its bound conformation) and intermolecular NOEs between the ligand and the protein (mapping the binding pocket).

Protocol: Determining Ligand Binding Mode

System:

-

Sample Prep:

-

Protein concentration: 0.2 – 0.5 mM.

-

Ligand concentration: 1:1 to 1:2 ratio (saturating conditions).

-

Buffer:

(for non-exchangeable protons) or

-

-

Pulse Sequence:

- -

Analysis:

-

Intra-ligand NOEs: High intensity between H8 and H1' indicates a syn conformation; weak intensity indicates anti.

-

Inter-molecular NOEs: Cross-peaks between Ligand-H2 and Protein-Methyls define the hydrophobic clamp orientation.

-

Visualizations

Workflow: Site-Specific RNA Labeling & Analysis

This diagram outlines the segmented synthesis strategy to isolate specific adenosine signals.

Caption: Workflow for generating site-specifically labeled RNA to isolate adenosine dynamics, bypassing spectral crowding common in uniform labeling.

Logic Map: HNN-COSY Magnetization Transfer

This diagram illustrates the quantum mechanical path of magnetization across a Watson-Crick base pair.

Caption: Magnetization transfer pathway in HNN-COSY. Detection of the acceptor 15N frequency confirms the hydrogen bond existence.

Data Summary & Interpretation

Table 1: Key NMR Parameters for N-Adenosine

| Parameter | Typical Value | Structural Insight |

| N1 Chemical Shift | 220-230 ppm (Neutral) | Watson-Crick pairing status. |

| N1 Chemical Shift | ~150 ppm (Protonated) | Formation of |

| 6 - 7 Hz | Direct evidence of A-U base pairing. | |

| ~200 Hz | Adenine protonation status (increases with N1 protonation). | |

| Relaxation ( | Variable | Detects |

References

-

Feyrer, H., et al. (2022). Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR.[3] PLOS ONE.[3] Available at: [Link]

- Dingley, A. J., & Grzesiek, S. (1998).Direct observation of hydrogen bonds in nucleic acid base pairs by internucleotide 2JNN couplings. Journal of the American Chemical Society. (Seminal work on HNN-COSY).

-

Al-Hashimi, H. M. (2013). NMR studies of nucleic acid dynamics.[4] Chemical Reviews. Available at: [Link]

-

Stockman, B. J., & Dalvit, C. (2002). NMR screening techniques in drug discovery and drug design.[5] Progress in Nuclear Magnetic Resonance Spectroscopy.[5][6] (Details ligand-based screening).

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. molbio.gu.se [molbio.gu.se]

- 6. mdpi.com [mdpi.com]

Fundamental Principles of Isotopic Labeling with 15N

The Physics of Nitrogen-15: Why It Matters

To understand the utility of ^15^N labeling, one must first appreciate the nuclear physics that distinguishes it from the abundant ^14^N isotope. In the natural world, nitrogen exists primarily as ^14^N (99.6%), which possesses a nuclear spin of I = 1. This integer spin results in a quadrupole moment, causing rapid relaxation and extreme line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy. Consequently, ^14^N is effectively "invisible" for high-resolution structural studies.

^15^N is the game-changer.

-

Spin Physics: ^15^N has a nuclear spin of I = 1/2.[1] Like ^1^H and ^13^C, it lacks a quadrupole moment, allowing for sharp, well-resolved resonance lines.[1]

-

Gyromagnetic Ratio (

): ^15^N has a negative gyromagnetic ratio ( -

The "Silent" Background: Because natural abundance ^15^N is only ~0.37%, introducing an enriched ^15^N source creates a system with virtually zero background noise. Every signal detected is a deliberate data point.

Bio-incorporation: The "Living Factory" Approach

For proteins and large biomolecules, chemical synthesis of ^15^N-labeled variants is cost-prohibitive and technically unfeasible. Instead, we utilize the metabolic machinery of bacteria (E. coli), yeast, or mammalian cells to incorporate ^15^N during biosynthesis.

Mechanism of Metabolic Labeling

The core principle is Metabolic Scrambling . When an organism is grown in a defined minimal medium where ^15^NH

Critical Consideration: In precise NMR studies, "Uniform Labeling" (U-^15^N) is achieved using ^15^NH

Visualization: The Metabolic Workflow

The following diagram illustrates the flow of ^15^N from a simple salt into the proteome for quantitative analysis.

Figure 1: The metabolic cascade converting inorganic ^15^N salts into uniformly labeled proteins.[3]

Experimental Protocol: High-Efficiency ^15^N Expression in E. coli

Author's Note: This protocol is optimized for M9 Minimal Media. Many standard recipes fail because they lack sufficient buffering or trace metals, leading to premature culture saturation.

Reagents Required[2]

-

^15^N Source: ^15^NH

Cl (>98% enrichment). -

Carbon Source: Glucose (unlabeled for ^15^N-only; ^13^C-glucose for double labeling).

-

Buffering: Na

HPO -

Trace Metals: Fe, Mg, Ca, Mn, Zn, Co, Cu (Micronutrients often overlooked).

Step-by-Step Methodology

-

Pre-Culture Adaptation:

-

Inoculate a single colony into 5 mL of LB media. Grow for 6 hours.

-

Crucial Step: Pellet cells and resuspend in 5 mL of M9 media (containing ^15^NH

Cl). This "washes" away ^14^N rich LB and adapts the bacteria to the minimal environment.

-

-

M9 Media Preparation (1 Liter):

-

Dissolve 6 g Na

HPO -

After cooling, add:

-

1 g ^15^NH

Cl (dissolved in 10 mL H -

2 mL 1M MgSO

.[4] -

10 mL 20% Glucose.

-

100

L 1M CaCl -

1 mL 1000x Trace Metal Mix.

-

1 mL Thiamine (Vitamin B1).

-

-

-

Induction:

Application 1: Structural Biology via NMR

The most prevalent application of ^15^N labeling is the ^1^H-^15^N HSQC (Heteronuclear Single Quantum Coherence) experiment. This 2D NMR spectrum is the "fingerprint" of a protein.

The Mechanism of HSQC

The HSQC pulse sequence uses the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) principle. Because ^15^N is insensitive (low

-

Excite the sensitive ^1^H spins.

-

Transfer magnetization to the attached ^15^N via the J-coupling constant (~90 Hz).

-

Allow the ^15^N chemical shift to evolve (t1 period).

-

Transfer magnetization back to ^1^H for detection.

This results in a spectrum where every H-N bond (backbone amide and side chains) appears as a distinct peak.

Figure 2: The magnetization transfer pathway in a 15N-HSQC experiment.

Application 2: Quantitative Proteomics (MS)

In Mass Spectrometry, ^15^N labeling provides a method for absolute quantification or relative quantification (SILAC).

15N Metabolic Labeling vs. SILAC

While SILAC uses specific amino acids (Lys/Arg), global ^15^N labeling uses inorganic salts. This is particularly powerful for:

-

Bacteria/Plants: Where auxotrophic strains for SILAC are difficult to engineer.

-

Global Analysis: Every peptide is labeled, not just those ending in Lys/Arg.

Data Interpretation

In a mass spectrometer, a ^15^N-labeled peptide will show a mass shift corresponding to the number of nitrogen atoms in its sequence.

-

Formula:

-

Challenge: The mass shift is variable (dependent on amino acid sequence), unlike SILAC which has a fixed mass shift. This requires specialized software (e.g., Protein Prospector) to deconvolve the heavy/light pairs.

Comparison of Quantification Methods

| Feature | ^15^N Metabolic Labeling | SILAC (Lys/Arg) | Chemical Labeling (TMT/iTRAQ) |

| Label Source | Inorganic Salts (^15^NH | Specific Amino Acids | Chemical Tag |

| Coverage | 100% of Peptides | Only Lys/Arg Peptides | N-term & Lys |

| Cost | Low | High | Very High |

| Mass Shift | Variable (Sequence dependent) | Fixed (+8 Da, +10 Da) | Isobaric (Reporter Ions) |

| Bias | None (Bio-incorporation) | Proline-to-Arginine conversion | Labeling efficiency issues |

References

-

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Wikipedia. [Link][8]

-

15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

-

Protocol and Solutions for Expression of Isotopically Labeled Proteins in E. coli. Luciano Abriata, PhD (Medium). [Link]

-

A Simple Protocol for Expression of Isotope-Labeled Proteins in Escherichia coli Grown in Shaker Flasks at High Cell Density. Journal of Biomolecular NMR. [Link]

-

Isotope Labeling Strategies for the Study of High-Molecular-Weight Proteins by Solution NMR Spectroscopy. Nature Protocols. [Link]

-

Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. Analytical Chemistry. [Link]

Sources

- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 2. itqb.unl.pt [itqb.unl.pt]

- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 5. Expression Protocol in M9 Minimal Media via T7 Promoter [structbio.vanderbilt.edu]

- 6. antibodies.cancer.gov [antibodies.cancer.gov]

- 7. lucianosphere.medium.com [lucianosphere.medium.com]

- 8. 15NRORC: An Azine Labeling Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies Using Adenosine-15N in RNA Dynamics: A Technical Guide

Executive Summary

This guide outlines the strategic application of Nitrogen-15 (

Adenosine is the pivot point of this analysis. Its nitrogen nuclei probe distinct chemical environments: N1 monitors Watson-Crick base pairing and protonation (pH sensing); N6 (amino) reports on rotational freedom and secondary structure stability; and N7 is a critical sensor for metal ion binding and Hoogsteen base pairing. This guide details the workflow from chemo-enzymatic synthesis to relaxation dispersion analysis, enabling the detection of "invisible" excited states critical for drug discovery.

Part 1: Theoretical Foundation – The Adenosine Sensor

To design effective experiments, one must understand what each

The Atomic Probes

| Isotope Site | Chemical Shift ( | Dynamic Sensitivity | Primary Utility |

| ~220 ppm (unpaired)~140-150 ppm (paired) | High | Base Pairing Status: Large shift upon hydrogen bonding (A-U pairing). Sensitive to N1-protonation ( | |

| ~80-90 ppm | Medium | Conformational Exchange: Reports on the rotation of the exocyclic amino group. Essential for detecting transient melting. | |

| ~230 ppm | High | Tertiary Interactions: Primary sensor for metal ion coordination (Mg | |

| ~210 ppm | Medium | Minor Groove Readout: Often involved in tertiary contacts or ligand recognition in the minor groove. |

The "Invisible" State Hypothesis

RNA often exists in equilibrium between a dominant Ground State (GS) and a transient Excited State (ES).

Part 2: Experimental Protocol – Sample Preparation

Objective: Synthesize RNA with site-specific or uniform

Reagents

-

Template: Double-stranded DNA (promoter + sequence) or linearized plasmid.

-

Enzyme: T7 RNA Polymerase (high concentration, ~0.1 mg/mL).

-

NTPs: Unlabeled GTP, CTP, UTP;

N-ATP (98%+ enrichment). -

Buffer: 40 mM Tris-HCl (pH 8.1), 25 mM MgCl

, 0.01% Triton X-100, 5 mM DTT.

Workflow: Chemo-Enzymatic Synthesis

-

Transcription Reaction (Scale: 5–10 mL)

-

Combine buffer, template (200-500 nM), and NTPs.

-

Critical Step: Ratio optimization.[5] If labeling only Adenosine, maintain ATP at 4-6 mM and other NTPs at 4-6 mM. However, for site-specific labeling (e.g., using a segmented approach), ligation strategies may be required (see Diagram 1).

-

Incubate at 37°C for 3–4 hours.

-

Validation: Quench 1

L aliquot, run on 10% Urea-PAGE to confirm full-length transcript.

-

-

Purification (HPLC)

-

Precipitate RNA (Ethanol/NaOAc).

-

Resuspend in mobile phase A (25 mM Tris-HCl, pH 7.5).

-

Inject onto DNA-Pac PA200 anion exchange column.

-

Elute with gradient 0–1 M NaCl (Temperature: 55°C to prevent folding during purification).

-

-

Refolding & Buffer Exchange

-

Exchange into NMR buffer (e.g., 15 mM Na

HPO -

Annealing: Heat to 95°C (2 min), snap cool on ice (if hairpin) or slow cool (if duplex).

-

Add 5-10% D

O for lock signal.

-

Part 3: NMR Methodology for Dynamics

The Fingerprint: 2D H- N HSQC

This experiment correlates the nitrogen to its attached proton.

-

Target: Adenosine H2-N1/N3 (using specific pulse sequences for non-exchangeable protons) or Amino H6-N6.

-

Insight: A single peak per residue indicates a stable fold. Peak doubling or broadening indicates exchange on the slow timescale.

Probing s-ms Dynamics: N Relaxation Dispersion (CPMG)

Carr-Purcell-Meiboom-Gill (CPMG) sequences measure the effective transverse relaxation rate (

-

Protocol:

-

Record a series of HSQC-like spectra with constant relaxation time (

) but varying -

Data Analysis: Plot

vs. -

Interpretation:

-

Flat profile: No exchange (rigid).

-

Curved profile: Exchange present.[8] Fit to Bloch-McConnell equations to extract

(rate),

-

-

Hydrogen Exchange (Use for Slow Dynamics)

-

Method: Dissolve lyophilized

N-RNA in D -

Observation: Measure the decay of H-N signals over time (minutes to hours).

-

Insight: Fast decay = Solvent exposed/unstable base pair. Slow decay = Stable core.

Part 4: Visualization of Workflows & Pathways

Diagram 1: The "Structure-Dynamics" Experimental Workflow

This diagram illustrates the logical flow from synthesis to data extraction, highlighting the critical decision points.

Caption: Workflow for characterizing RNA dynamics. Decision nodes determine whether to pursue static structure (NOE) or excited state dynamics (RD) based on spectral quality.

Diagram 2: Adenosine N Sensing Mechanisms

This diagram maps the specific nitrogen atoms to the biological phenomena they detect.

Caption: Mechanistic map of Adenosine-15N probes. N1, N6, and N7 serve as distinct sensors for pH, conformational entropy, and metal binding respectively.

Part 5: Case Application & Data Analysis

Case Study: Ligand Binding in Riboswitches

In a study of the add Adenine riboswitch,

Experimental Observation:

-

N1 Resonances: Showed significant chemical shift perturbation (CSP) upon adding ligand (Adenine).

-

Relaxation Dispersion: In the absence of ligand, residues in the binding pocket showed

(exchange contribution to relaxation), indicating the pocket was "breathing" on the millisecond timescale (

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Severe Line Broadening | Intermediate exchange ( | Change Temperature ( |

| Missing N1 Signals | Rapid exchange with solvent (imino protons) due to high pH. | Lower pH to 6.0–6.5; Lower temperature to 5–10°C. |

| Crowded Spectra | Spectral overlap in large RNAs (>50 nt). | Use site-specific labeling (segmented synthesis) or deuteration of the ribose (2H-ATP). |

References

-

Zhang, Q., et al. (2020). Chemo-enzymatic synthesis of [2-13C, 7-15N]-ATP for facile NMR analysis of RNA.[9][10] Monatshefte für Chemie.[9][10] [Link]

-

Al-Hashimi, H. M. (2013). NMR studies of nucleic acid dynamics.[1][7][8][10][11][12][13][14][15][16] Chemical Reviews.[10] [Link]

-

Nikolova, E. N., et al. (2011). Transient Hoogsteen base pairs in canonical duplex DNA. Nature. [Link]

-

Duss, O., et al. (2014).[12] NMR-spectroscopic characterization of a 72-nucleotide RNA. Methods in Molecular Biology. [Link]

-

Kay, L. E. (2016). New views of protein dynamics from NMR. Journal of Biomolecular NMR.[11] (Foundational theory for CPMG used in RNA). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. RNA Dynamics by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 14. NMR Chemical Exchange Measurements Reveal That N6-Methyladenosine Slows RNA Annealing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 16. NMR chemical exchange measurements reveal that N6-methyladenosine slows RNA annealing - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Observer: A Technical Guide to 15N-Adenosine in Structural Biology and Pharmacology

Executive Summary

Adenosine is a Janus-faced molecule in life sciences: it is both a fundamental building block of RNA and a potent signaling nucleoside modulating G-protein coupled receptors (GPCRs). However, its dynamics are often invisible to standard spectroscopic techniques due to the quadrupolar moment of the abundant Nitrogen-14 isotope.

This guide details the technical significance of Nitrogen-15 (15N) labeled adenosine . By replacing the NMR-silent 14N with the spin-1/2 15N isotope, researchers unlock a high-fidelity probe for studying RNA base-pairing dynamics (Watson-Crick vs. Hoogsteen), quantifying metabolic flux via mass spectrometry, and screening ligands for adenosine receptors (A1, A2A, A2B, A3) in drug discovery.

Part 1: The Physics of Detection (NMR Spectroscopy)

The Isotope Advantage

Standard Nitrogen-14 (

Nitrogen-15 (

Table 1: Comparative Nuclear Properties

| Property | Nitrogen-14 ( | Nitrogen-15 ( | Significance for Adenosine Analysis |

| Spin Quantum Number ( | 1 (Integer) | 1/2 (Half-integer) | |

| Natural Abundance | 99.63% | 0.37% | Enrichment (>98%) is mandatory for detection. |

| Gyromagnetic Ratio ( | 1.93 x | -2.71 x | Negative |

| Relative Sensitivity | 1.00 | ~0.001 | Requires inverse detection probes (HSQC/HMQC). |

Structural Diagnostics: The Nitrogen Fingerprint

In adenosine, the specific labeling of N1, N3, N7, and N6 (exocyclic amine) allows for precise differentiation of binding modes.

-

N1 & N3 (Proton Acceptors): The chemical shift of N1 is highly sensitive to Watson-Crick base pairing. Upon hydrogen bond formation (e.g., A-U base pair), the N1 resonance shifts significantly upfield.

-

N7 (Hoogsteen Edge): N7 is the diagnostic marker for Hoogsteen base pairing. In acidic conditions or specific RNA motifs, adenosine flips to engage N7, a transition invisible without

N labeling. -

N6 (Exocyclic Amine): The rotation of the amino group is often intermediate on the NMR timescale.

N labeling allows the measurement of exchange rates, revealing the "breathing" motions of RNA helices.

Table 2: Typical

| Nitrogen Position | Approx.[1][2][3][4][5][6][7] Shift (ppm) | Structural Sensitivity |

| N1 | 230 - 240 | Primary H-bond acceptor (Watson-Crick). Shifts ~10-15 ppm upon protonation. |

| N3 | 210 - 220 | Minor groove indicator. Sensitive to metal ion binding. |

| N7 | 240 - 250 | Major groove/Hoogsteen indicator. |

| N9 | 170 - 180 | Glycosidic bond anchor. Reports on sugar pucker (C2'-endo vs C3'-endo). |

| N6 (Amino) | 80 - 90 | Reports on amino group rotation and solvent exchange. |

Part 2: Experimental Workflow – NMR Interaction Studies

The following workflow describes the "SAR by NMR" (Structure-Activity Relationships) approach using

Visualization: NMR Logic Flow

Caption: Logical flow for analyzing 15N-Adenosine interactions via HSQC spectroscopy.

Part 3: Quantitative Precision (Mass Spectrometry)

In metabolomics and pharmacokinetics,

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Biological matrices (plasma, tissue) suffer from "matrix effects" where co-eluting compounds suppress ionization. External calibration fails here. By spiking the sample with

-

Mass Shift: A fully labeled Adenosine (

C -

Quantification: The ratio of the Area (Analyte) to Area (IS) is plotted, canceling out all experimental errors.

Protocol: Quantification of Adenosine in Plasma

Objective: Quantify low-abundance adenosine in human plasma using

-

Preparation of Stop Solution: Adenosine has a half-life of seconds in blood due to Adenosine Deaminase (ADA).

-

Action: Prepare tubes with ADA inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine - EHNA) and Dipyridamole (transport inhibitor).

-

-

Internal Standard Spike:

-

Add 10 µL of

N -

Rationale: Spiking before protein precipitation ensures the IS tracks recovery losses.

-

-

Protein Precipitation:

-

Add 300 µL cold Acetonitrile. Vortex 30s. Centrifuge at 14,000 x g for 10 min.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Transitions (MRM):

-

Endogenous: 268.1

136.1 (Adenine fragment). -

N-Standard: 273.1

-

-

-

Calculation:

Part 4: Chemo-Enzymatic Synthesis

How is

The Transglycosylation Workflow

This method couples a chemically synthesized, isotopically labeled base with a ribose sugar using enzymes.[5]

-

Base Synthesis:

N-Adenine is synthesized from -

Enzymatic Coupling:

-

Enzymes: Purine Nucleoside Phosphorylase (PNP) from E. coli.[5]

-

Substrates:

N-Adenine + Uridine (Ribose donor). -

Reaction: Uridine + Phosphate

Ribose-1-Phosphate + Uracil. -

Coupling: Ribose-1-Phosphate +

N-Adenine

-

-

Purification: HPLC is used to separate the labeled adenosine from the uracil byproduct.

Visualization: Production & Application Cycle

Caption: Chemo-enzymatic route for high-yield 15N-Adenosine production.

References

-

Olenginski, L. T., & Dayie, T. K. (2020). Chemo-enzymatic synthesis of [2-13C, 7-15N]-ATP for facile NMR analysis of RNA.[1][8] Monatshefte für Chemie - Chemical Monthly.[1][8] [Link]

-

Marek, R., et al. (2007). 1H, 13C and 15N NMR spectral assignments of adenosine derivatives. Magnetic Resonance in Chemistry.[5][6][9] [Link]

-

Wacker, A., et al. (2020). Secondary structure determination of conserved SARS-CoV-2 RNA elements by NMR spectroscopy. Nucleic Acids Research. [Link]

-

Drenichev, M. S., et al. (2022). Syntheses of Specifically 15N-Labeled Adenosine and Guanosine.[5] Current Protocols.[4][5] [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. biorxiv.org [biorxiv.org]

- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 4. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H, 13C, 15N and 31P chemical shift assignment for stem-loop 4 from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

preliminary investigation of Adenosine-15N in metabolic studies

Tracing the Nitrogen Flux: A Technical Guide to Preliminary Investigations using Adenosine- N

Executive Summary

While Carbon-13 (

This guide provides a rigorous, self-validating framework for integrating Adenosine-

Part 1: The Chemical Probe

Properties of the Tracer

Adenosine (

| Property | Specification | Experimental Implication |

| Isotope | Nitrogen-15 ( | Stable, non-radioactive. Low natural abundance (0.37%). |

| Labeling Pattern | Uniform ( | Mass shift of +5.015 Da. All 5 nitrogens (N1, N3, N7, N9, N6-amino) are labeled. |

| Gyromagnetic Ratio | Low sensitivity in NMR (approx. 1/50th of | |

| pKa (N1) | ~3.6 - 4.2 | Critical: The N1 position is highly sensitive to pH. Protonation causes massive chemical shift perturbations. |

The "Nitrogen Trap" Hypothesis

In metabolic studies, a common error is assuming

Part 2: Experimental Design & Workflows

The Metabolic Map (Visualization)

The following diagram illustrates the divergent fates of Adenosine-

Caption: Divergent metabolic fates of Adenosine-

Protocol: Pulse-Chase Labeling

This protocol is designed to be self-validating by including an internal "stop" control to prevent artifactual adenosine metabolism during extraction.

Materials:

-

Adenosine-

N (Sigma/CIL, >98% purity). -

Quenching Solution: 80% Acetonitrile / 20% Water (pre-chilled to -80°C).

-

Internal Standard: Adenosine-

C

Step-by-Step Workflow:

-

Equilibration: Seed cells (e.g., HEK293, T-cells) in 6-well plates. Reach 70% confluency.

-

Pulse (Labeling):

-

Replace media with phosphate-buffered saline (PBS) containing 50

M Adenosine- -

Why PBS? Full media contains competitive unlabeled nucleosides. Short pulses (15-60 min) in PBS favor uptake without starvation stress.

-

-

The "Stop" (Quenching):

-

Critical Action: Rapidly aspirate labeling media.

-

Immediately add 1 mL of -80°C Quenching Solution .

-

Causality: Adenosine turnover is extremely rapid (

seconds in blood). Slow quenching leads to artificial ATP hydrolysis, inflating adenosine values.

-

-

Extraction:

Part 3: Analytical Modalities

LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry)

LC-MS is the preferred method for flux analysis due to sensitivity.

Chromatography Strategy: Adenosine is polar.[5][6] Reverse-phase (C18) columns often result in poor retention (eluting in the void volume).

-

Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[6]

-

Column: ZIC-pHILIC or Amide-HILIC.

-

Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

-

Gradient: High organic (90% B) to low organic (50% B).

-

Mass Transitions (MRM/PRM): Because the label is on the base, the fragment ion is diagnostic.

| Analyte | Precursor Ion ( | Product Ion (Base Fragment) | Mass Shift ( |

| Adenosine (Natural) | 268.10 | 136.06 (Adenine) | - |

| Adenosine ( | 273.09 | 141.05 (Adenine- | +5 Da |

| AMP (Natural) | 348.07 | 136.06 | - |

| AMP ( | 353.06 | 141.05 | +5 Da |

Note: If you observe a mass shift of +4 Da in Inosine, it confirms the loss of one nitrogen (deamination) during the Adenosine

NMR Spectroscopy ( N-HSQC)

NMR provides structural certainty that MS cannot always guarantee (e.g., distinguishing N-isomerization).

Experimental Setup:

-

Probe: Cryogenic probe optimized for

detection (Inverse detection). -

Pulse Sequence:

HSQC (Heteronuclear Single Quantum Coherence). -

Solvent: DMSO-

is preferred over

Chemical Shift Fingerprint (pH Dependent): The chemical shift of N1 is the primary indicator of the protonation state.

| Nitrogen Position | Approx.[7] Shift (ppm, relative to liq. | Structural Insight |

| N1 | ~230 - 240 | Most deshielded. Shifts upfield (~70 ppm) upon protonation (acidic pH). |

| N3 | ~210 - 220 | Involved in hydrogen bonding. |

| N7 | ~240 - 250 | Diagnostic for Hoogsteen base pairing. |

| N9 | ~170 | Glycosidic bond connection (link to Ribose). Stable. |

| N6 (Amino) | ~80 | Exchangable protons. Often invisible in |

Technical Note: In metabolic extracts, maintain pH > 7.0. If the sample becomes acidic (pH < 4), the N1 signal will broaden or shift dramatically, potentially overlapping with other purines [1, 2].

Part 4: Data Interpretation & Troubleshooting

Flux Calculation

Calculate the Fractional Enrichment (FE) using the isotopomer distribution:

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| High M+0 (Unlabeled) Background | Incomplete washing or high endogenous synthesis. | Use dialyzed FBS in culture media (standard FBS contains adenosine). Wash cells 2x with PBS before pulsing. |

| Low Signal in MS | Ion suppression or poor retention. | Switch to HILIC column. Ensure Ammonium Acetate buffer concentration is <20mM to prevent source contamination. |

| NMR Signals Broad/Missing | Paramagnetic impurities or pH exchange. | Add EDTA to chelate metals. Adjust pH to 7.4. Use a higher field strength (600 MHz+). |

| Unexpected M+4 Mass | Deamination activity. | This is biologically real (Inosine formation). Use an ADA inhibitor (e.g., EHNA) if you want to isolate the salvage pathway. |

References

-

Kovacevic, A., et al. (2017). "15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux." Analytical Chemistry. [Link][8]

-

Wishart, D.S., et al. (2011).[9] "pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids." Journal of Biomolecular NMR. [Link]

-

Lane, A.N., & Fan, T.W. (2017). "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics. [Link]

-

Dudley, E., et al. (2024). "Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine." MDPI Molecules. [Link]

Sources

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdche.u-szeged.hu [mdche.u-szeged.hu]

- 8. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmrb.io [bmrb.io]

Introduction to 15N NMR Spectroscopy of Nucleic Acids

Content Type: Technical Guide Audience: Researchers, Structural Biologists, Drug Discovery Professionals

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for analyzing nucleic acid dynamics and interactions in solution. While proton (

Part 1: The Nitrogen Paradigm in Nucleic Acids

Why N Matters

Nucleic acid structure is governed by hydrogen bonds involving nitrogen atoms (N-H...N and N-H...O).

The Sensitivity Challenge

The natural abundance of

-

Solution: Isotopic enrichment is not optional; it is mandatory.

-

Detection: We almost exclusively use inverse detection (detecting

H while editing/evolving

Part 2: Sample Preparation & Labeling Strategies

The quality of your spectrum is defined before the sample enters the magnet. Choice of labeling strategy dictates the resolution and information content.

Isotope Labeling Workflows

| Strategy | Methodology | Pros | Cons |

| Uniform Labeling | in vitro transcription (IVT) using | High yield; all nitrogens visible; cost-effective. | Severe spectral crowding in RNAs >30 nt. |

| Residue-Specific | IVT with specific labeled NTPs (e.g., only | Simplifies assignment; reduces overlap. | Requires multiple samples for full coverage. |

| Site-Specific | Solid-phase synthesis (phosphoramidites) or Chemo-enzymatic ligation. | Ultimate resolution; unambiguous assignment. | High cost; yield limits on long oligomers. |

| Segmental Labeling | Ligation of labeled and unlabeled RNA fragments. | Reduces linewidths for large RNAs (e.g., riboswitches). | Technically demanding ligation steps. |

Diagram: Labeling & Workflow Logic

The following diagram illustrates the decision matrix for sample preparation based on oligonucleotide size and application.

Caption: Decision logic for 15N nucleic acid sample preparation and workflow execution.

Part 3: Experimental Protocols

Buffer Conditions (Critical)

Nucleic acid protons, particularly imino protons, exchange rapidly with solvent water.

-

Solvent: 90% H

O / 10% D -

pH: Maintain pH between 6.0 and 6.8. Higher pH (>7.0) accelerates solvent exchange, causing imino signals to broaden and disappear (exchange broadening).

-

Temperature: Run at 5°C – 25°C. Lower temperatures slow down exchange, sharpening imino resonances.

Pulse Sequence Selection

Do not use a standard protein HSQC. Nucleic acids require specific water suppression techniques to preserve exchangeable protons.

-

Standard: hsqcetgp (Bruker) or equivalent. Uses gradients for coherence selection.

-

Water Suppression: Use Watergate or Jump-Return sequences. Avoid presaturation, which will saturate the imino protons via chemical exchange with water (saturation transfer).

-

For Large RNAs (>15 kDa): Use

N-TROSY (Transverse Relaxation-Optimized Spectroscopy). This utilizes the interference between dipole-dipole coupling and chemical shift anisotropy (CSA) to sharpen lines.

Protocol: Running a 2D H- N HSQC

-

Temperature Equilibration: Set probe to 283 K (10°C) to minimize exchange.

-

Tuning/Matching: Tune both

H and -

Pulse Calibration: Determine the 90° pulse for

H (P1). Calibrate -

Parameter Setup:

-

Spectral Width (

N): ~30 ppm (centered at 155 ppm) for imino-only; ~100 ppm for full range. -

Offset: Set

N carrier to ~150 ppm (liquid NH -

Scans (NS): Minimum 16–32 scans per increment due to low sensitivity.

-

Increments (TD1): 128–256 points for the indirect dimension.

-

-

Processing: Apply a squared sine-bell function (QSINE) shifted by 90° in both dimensions. Zero-fill to at least 1024 points in F1.

Part 4: Spectral Analysis & Chemical Shifts

Chemical Shift Mapping (Fingerprinting)

The

Reference Standard: Liquid Ammonia (0 ppm).[2] Note: If using Nitromethane as 0 ppm, subtract ~380 ppm from the values below.

Table: Characteristic

N Chemical Shift Ranges

| Nucleus Type | Base | Approx. Shift (ppm) | Structural Insight |

| Imino (N-H) | Uracil (N3) | 155 – 165 | Watson-Crick A-U pairs; shifts upfield if unpaired. |

| Imino (N-H) | Thymine (N3) | 155 – 165 | Watson-Crick A-T pairs. |

| Imino (N-H) | Guanine (N1) | 140 – 150 | Watson-Crick G-C pairs; Wobble G-U pairs. |

| Amino (N-H | Cytosine (N4) | 90 – 110 | Involved in G-C pairing; rotation often restricted. |

| Amino (N-H | Adenine (N6) | 70 – 90 | Involved in A-T/A-U pairing. |

| Non-prot | Guanine (N7) | 230 – 240 | Major site for metal binding (e.g., Pt drugs). |

Diagram: Base Pairing & NMR Observables

This diagram maps the Watson-Crick base pairs to their NMR-observable nitrogen nuclei.

Caption: 15N NMR observables in Watson-Crick base pairs. Red nodes indicate imino nitrogens; Blue nodes indicate amino nitrogens.

Part 5: Applications in Drug Discovery

Ligand Binding & Chemical Shift Perturbation (CSP)

Small molecules binding to nucleic acids (intercalators, groove binders) cause perturbations in the local electronic environment.

-

Method: Titrate the ligand into the

N-labeled RNA/DNA sample. -

Observation: Monitor the movement of cross-peaks in the HSQC spectrum.

-

Fast Exchange: Peak moves smoothly from free to bound chemical shift.

-

Slow Exchange: Free peak disappears, bound peak appears (indicates high affinity,

).

-

-

Analysis: Calculate the combined chemical shift difference (

) to map the binding site.

Dynamics and Entropy

Static structures do not reveal the entropic cost of binding.

-

Order Parameter (

): Derived from relaxation data; indicates the rigidity of the N-H vector. -

Relevance: High rigidity (

) in the binding pocket often correlates with high specificity but may impose an entropic penalty upon binding.

References

-

Varani, G., Aboul-ela, F., & Allain, F. H. (1996). NMR investigation of RNA structure.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 29(1-2), 51-127. Link

-

Fürtig, B., Richter, C., Wöhnert, J., & Schwalbe, H. (2003). NMR spectroscopy of RNA.[4][5][6] ChemBioChem, 4(10), 936-962. Link

-

Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. Link

-

Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1997). Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. Proceedings of the National Academy of Sciences, 94(23), 12366-12371. Link

-

Wijmenga, S. S., & van Buuren, B. N. (1998). The use of NMR methods for conformational analysis of nucleic acids.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 32(3-4), 287-387. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N–metal bonds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N–metal bonds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. mdche.u-szeged.hu [mdche.u-szeged.hu]

- 7. people.bu.edu [people.bu.edu]

basic concepts of using stable isotopes in biochemistry

Title: Advanced Application of Stable Isotopes in Biochemistry and Drug Development: A Technical Guide

Executive Summary

This guide moves beyond the elementary definition of isotopes to the operational deployment of stable isotopes (

This whitepaper synthesizes the physics of isotopic substitution with field-proven protocols for Proteomics (SILAC), Metabolomics (Fluxomics), and DMPK.

Part 1: The Physics of Causality – Why Isotopes Matter

To design effective experiments, one must understand the physical consequences of adding a neutron. It is not simply a mass tag; it is a thermodynamic alteration.

The Kinetic Isotope Effect (KIE)

The Deuterium Switch is a critical strategy in modern medicinal chemistry (e.g., Deutetrabenazine).[1][2][3] Replacing Hydrogen (

-

Mechanism: The Carbon-Deuterium (C-D) bond has a lower Zero-Point Energy (ZPE) than the Carbon-Hydrogen (C-H) bond.[1][2][4]

-

Consequence: Because the transition state energy remains largely unchanged, the activation energy (

) required to break a C-D bond is significantly higher. -

Result: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450 oxidation), deuteration significantly slows metabolism, increasing the drug's half-life (

).

Visualization: The Deuterium Advantage

Figure 1: The C-D bond sits deeper in the potential energy well (Lower ZPE) than C-H.[1][2][4] This requires more energy to reach the transition state, reducing the reaction rate (

Part 2: Quantitative Proteomics – The SILAC Protocol

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the gold standard for differential proteomics because it introduces the label in vivo, eliminating quantitation errors introduced during sample processing (lysis, digestion).

The Principle

Two cell populations are grown: one in "Light" medium (natural

Detailed Workflow (Self-Validating System)

Phase 1: Adaptation (The Critical Control)

-

Step 1: Thaw cells into specific SILAC media (dialyzed FBS is mandatory to prevent light amino acid contamination).

-

Step 2: Passage cells for at least 5 doublings .[5]

-

Validation Check: Before proceeding, harvest a small aliquot, digest, and run MS.

-

Pass Criteria: >95% incorporation of heavy amino acids. If <95%, continue passaging. Do not proceed with incomplete labeling.

-

Phase 2: The Experiment

-

Step 3: Treat "Heavy" cells with Drug X and "Light" cells with Vehicle (or vice versa).

-

Step 4: Lyse cells using denaturing buffer (e.g., 8M Urea).

-

Step 5: Quantify protein concentration (BCA assay).

-

Step 6: Mix lysates 1:1 based on protein mass. Note: Mixing here minimizes downstream technical variance.

Phase 3: Processing & Analysis

-

Step 7: Digest with Trypsin (cleaves at C-term of Lys/Arg).

-

Step 8: LC-MS/MS Analysis.

-

Step 9: Bioinformatics (e.g., MaxQuant). Calculate Heavy/Light (H/L) ratios.

Visualization: SILAC Workflow

Figure 2: The SILAC workflow ensures that technical variability (digestion efficiency, ionization suppression) affects both samples equally after the mixing step.

Part 3: Metabolic Flux Analysis (13C-MFA)

Static metabolite levels (pool size) do not indicate pathway activity. A high concentration of lactate could mean high production (glycolysis) or blocked consumption. Fluxomics measures the rate of flow using

The Tracer Choice

-

[U-

C]Glucose: Universally labeled. Good for global network analysis. -

[1,2-

C]Glucose: Specific for distinguishing Glycolysis vs. Pentose Phosphate Pathway (PPP).

Operational Protocol

Step 1: Steady-State Labeling [6]

-

Culture cells in medium containing

C-Glucose.[6][7]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Maintain cells in exponential phase for at least 3 doublings to reach Isotopic Steady State (metabolite pools are fully turned over).

Step 2: Rapid Quenching (Crucial for Integrity)

-

Metabolism turns over in seconds.

-

Protocol: Rapidly wash cells with 37°C PBS, then immediately quench with -80°C 80% Methanol .

-

Why: Stops enzymatic activity instantly. Slow quenching leads to "leakage" and distorted flux data.

Step 3: Derivatization & GC-MS

-

Extract intracellular metabolites.

-

Derivatize (e.g., TBDMS) to make polar metabolites volatile for GC-MS.

-

Measure Mass Isotopomer Distributions (MIDs) .

Step 4: Computational Modeling

-

Use software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

-

The software iteratively adjusts fluxes until the simulated isotope distribution matches the experimental MS data.

Data Presentation: Isotopomer Analysis

| Mass Isotopomer | Description | Origin Example (Glycolysis) |

| M+0 | Unlabeled | Pre-existing pool (dilution) |

| M+1 | One | Recycling or CO2 fixation |

| M+2 | Two | Acetyl-CoA from [1,2- |

| M+3 | Three | Pyruvate from [U- |

Part 4: Drug Metabolism (DMPK) Applications

Metabolite Identification via Mass Defect Filtering

Identifying drug metabolites in complex matrices (plasma/urine) is finding a needle in a haystack. Stable isotopes create a unique "beacon."

-

Technique: Synthesize a drug with a distinct isotope pattern (e.g., a mixture of

Cl and -

Detection: In the MS spectrum, any drug-related metabolite will retain this specific "Twin Peak" doublet signature.

-

Algorithm: Software filters out all signals lacking this specific isotope doublet, instantly revealing the metabolites.

Part 5: Experimental Considerations & Troubleshooting

| Parameter | Recommendation | Rationale |

| Isotope Purity | >99% enrichment | Lower purity complicates deconvolution algorithms. |

| Back-Exchange | Avoid protic solvents for Deuterium | Deuterium on N, O, or S atoms exchanges rapidly with solvent H. Use C-D bonds for stability. |

| Dialyzed Serum | Mandatory for SILAC/MFA | Standard FBS contains unlabeled amino acids/glucose that dilute the tracer. |

| Control | Unlabeled Sample | Essential to determine natural abundance baseline and instrument background. |

References

-

Zamboni, N., et al. (2009).[6][7] "13C-based metabolic flux analysis." Nature Protocols, 4(6), 878–892.[7] [Link][7]

-

Ong, S. E., & Mann, M. (2006).[5] "A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC)." Nature Protocols, 1(6), 2650–2660.[5] [Link]

-

Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Antoniewicz, M. R. (2019). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine, 51, 1-16. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Adenosine-15N Labeled RNA for NMR Studies

Introduction & Strategic Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for analyzing RNA dynamics in solution. However, RNA spectra suffer from severe signal overlap, particularly in the aromatic region where Adenosine H2/H8 and Guanosine H8 protons reside.

Incorporating

-

Discrimination of Base Pairing: Distinguishing Watson-Crick (N1-mediated) from Hoogsteen (N7-mediated) interactions.

-

Dynamics Measurements: Relaxation studies (

, -

H-Bond Detection: Direct observation of trans-hydrogen bond scalar couplings (

) across base pairs.

This guide details two distinct synthesis pathways: Enzymatic Synthesis (IVT) for residue-specific labeling of long RNAs, and Solid-Phase Synthesis for site-specific labeling of shorter oligonucleotides.

Strategic Selection Guide

| Feature | Enzymatic Synthesis (IVT) | Solid-Phase Synthesis |

| Labeling Pattern | Residue-Specific (All Adenosines are | Site-Specific (Only A at position |

| RNA Length | > 20 nt (No upper limit) | < 60-70 nt (Yield drops significantly >50 nt) |

| Yield | High (mg quantities easy) | Lower (scales linearly with coupling efficiency) |

| Cost | Moderate ( | High (Custom |

| Key Challenge | 3'-end heterogeneity ( | Incomplete deprotection / coupling failure |

Decision Framework & Workflow

The following diagram outlines the decision logic for selecting the appropriate synthesis method based on experimental needs.

Figure 1: Decision tree for selecting between enzymatic and chemical synthesis based on RNA size and resolution requirements.

Protocol A: Enzymatic Synthesis (Residue-Specific)

This protocol uses T7 RNA Polymerase to incorporate

Reagents Required[1][2][3][4][5]

-

Template: Double-stranded DNA (linearized plasmid or annealed oligos) containing the T7 promoter sequence (TAATACGACTCACTATA).

-

Enzyme: T7 RNA Polymerase (high concentration, e.g., 50 U/µL).

-

NTPs:

- N-ATP (100 mM stock, >98% enrichment).

-

Unlabeled GTP, CTP, UTP (100 mM stocks).[1]

-

Optional: GMP (monophosphate) for 5'-end homogeneity.

-

Buffer: 400 mM Tris-HCl (pH 8.0), 200 mM MgCl

, 50 mM DTT, 20 mM Spermidine.

Step-by-Step Methodology

-

Template Design & Preparation

-

Ensure the first two nucleotides transcribed are Guanosines (GG...) to maximize T7 efficiency.

-

Expert Insight: If the sequence must start with Adenosine, use a hammerhead ribozyme construct to cleave the 5' end post-transcriptionally to generate the native 5'-A [1].

-

-

Optimization Reaction (10 µL Scale)

-

Mg

concentration is the critical variable. Free Mg -

Set up 4 reactions with varying MgCl

(e.g., 15, 20, 25, 30 mM) keeping NTPs constant (4 mM each). -

Analyze on Urea-PAGE. Select the condition yielding the highest full-length band with minimal abortive transcripts.

-

-

Preparative Synthesis (5 mL Scale)

-

Combine:

-

Buffer (1x final)

-

NTP Mix: 4 mM

N-ATP, 4 mM GTP/CTP/UTP. -

Note: If 5'-heterogeneity is a concern, add 20 mM GMP to prime initiation [2].

-

Linearized Template: 50–100 nM final.

-

T7 RNA Polymerase: 0.05 mg/mL final.

-

Inorganic Pyrophosphatase (IPP): 5 U/mL (Prevents Mg

-pyrophosphate precipitation).

-

-

Incubate at 37°C for 3–4 hours.

-

-

Purification

-

DNase Treatment: Add DNase I (10 U/mL) for 15 min at 37°C.

-

Denaturing PAGE: For RNAs < 50 nt, purify via 15-20% Polyacrylamide/8M Urea gel to resolve

vs -

HPLC: For RNAs > 50 nt, use weak anion exchange (WAX) HPLC at 85°C to denature secondary structures during separation.

-

-

Desalting & Folding

-

Exchange buffer to NMR buffer (e.g., 10 mM Na-Phosphate, pH 6.5) using Centricon filters (3 kDa cutoff).

-

Anneal by heating to 90°C for 2 min and snap-cooling on ice (for hairpins) or slow cooling (for duplexes).

-

Protocol B: Solid-Phase Synthesis (Site-Specific)

For site-specific labeling (e.g., labeling A14 in a 30-mer), chemical synthesis is required. This utilizes

Reagents Required[1][2][3][4][5]

-

N-Adenosine Phosphoramidite: Typically 2'-O-TBDMS or 2'-ACE protected.

-

Source: Commercial (e.g., Silantes, CIL) or in-house synthesis [3].

-

-

Solid Support: CPG (Controlled Pore Glass) loaded with the 3'-terminal nucleoside.[4]

-

Activator: 5-Benzylthio-1H-tetrazole (BTT) or ETT.

Critical Workflow: Deprotection

The most common failure mode in RNA synthesis is RNA degradation during deprotection.

-

Coupling Cycle

-

Use the labeled phosphoramidite at the specific position in the sequence file.

-

Expert Insight: Increase coupling time (from 6 min to 10-12 min) for the modified phosphoramidite to ensure high efficiency, as these reagents are expensive and often sterically hindered.

-

-

Cleavage & Base Deprotection

-

Reagent: AMA (1:1 mixture of Ammonium hydroxide and Methylamine).

-

Condition: 65°C for 10 minutes.

-

Action: This cleaves the RNA from the CPG and removes exocyclic amine protection (benzoyl/isobutyryl).

-

-

2'-O-Desilylation (The Danger Zone)

-

Reagent: TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TEA·3HF.

-

Protocol:

-

Lyophilize the AMA-treated sample to dryness.

-

Resuspend in 100 µL DMSO.

-

Add 125 µL TEA·3HF.

-

Incubate at 65°C for 2.5 hours.

-

-

Quenching: Precipitate with Isopropanol or Butanol. Do not dilute directly into water, as the pH drop can cause acid-catalyzed degradation.

-

Quality Control & NMR Validation

Before proceeding to complex 3D experiments, validate the incorporation of the label.

1D Proton NMR

Check the imino region (10–15 ppm). Sharp peaks indicate a folded structure. Broad peaks suggest exchange or aggregation.

- N HSQC Parameters

Run a sensitivity-enhanced

| Nucleus | Carrier (ppm) | Spectral Width (ppm) | Expected Shifts (ppm) |

| 150 | 200 | N1 (Base paired): ~220–225 N3: ~210–220 N7: ~230–240 Amino (N6): ~80–90 | |

| 4.7 (Water) | 16 | H2: 7.0–8.5 H8: 7.5–8.5 Amino (H6): 6.0–9.0 |

Validation Logic:

-

N1 vs N7: N1 is the primary donor for Watson-Crick pairs. If you see a shift in N1 upon adding a binding partner, it confirms WC pairing.

-

H2-N1/N3 Correlation: The H2 proton has long-range couplings to both N1 and N3. This unique correlation pattern confirms the assignment of Adenosine residues [4].

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (IVT) | Mg | Re-titrate Mg |

| N+1 / N+2 Bands | T7 non-templated addition. | Purify via HPLC. Use ribozyme-cleavage strategies for strict 3'-ends. |

| RNA Degradation (Solid Phase) | RNase contamination or incomplete fluoride removal. | Use DEPC-treated water. Ensure thorough desalting after TEA·3HF treatment. |

| Missing | Exchange broadening. | The proton attached to |

References

-

Duss, O., et al. (2010). "Preparation of large RNAs for NMR studies." Methods in Molecular Biology. Link

-

Milligan, J. F., et al. (1987). "Oligoribonucleotide synthesis using T7 RNA polymerase and synthetic DNA templates." Nucleic Acids Research.[5] Link

-

Wenter, P., et al. (2006). "Synthesis of 15N-labeled ribonucleoside phosphoramidites for the preparation of site-specifically labeled RNA." Journal of the American Chemical Society. Link

-

Fürtig, B., et al. (2003). "NMR spectroscopy of RNA." ChemBioChem. Link

-

Silantes GmbH. "Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA." Application Note. Link

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-Specifically Labeled RNA & DNA Synthesis Service | Silantes [silantes.com]

- 4. atdbio.com [atdbio.com]

- 5. eplus.uni-salzburg.at [eplus.uni-salzburg.at]

Application Note: A Protocol for the Site-Specific Incorporation of ¹⁵N-Labeled Adenosine into Synthetic Oligonucleotides

Abstract: The site-specific incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into oligonucleotides is a powerful technique for high-resolution structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This application note provides a comprehensive, field-proven protocol for labeling oligonucleotides with ¹⁵N at a specific adenosine residue. We detail the synthesis of the requisite ¹⁵N-adenosine phosphoramidite, its incorporation via automated solid-phase synthesis, and the subsequent purification and characterization of the final product. This guide is intended for researchers in biochemistry, structural biology, and drug development who seek to leverage isotope labeling for in-depth analysis of nucleic acid structure, function, and interactions.

Introduction: The Rationale for Site-Specific Isotope Labeling

Oligonucleotides are central to both biological regulation and therapeutic intervention.[] Understanding their three-dimensional structure, conformational dynamics, and interactions with ligands (proteins, drugs, or other nucleic acids) is paramount. While NMR spectroscopy is a premier tool for such investigations, the spectral complexity of unlabeled oligonucleotides, which arises from the limited chemical shift dispersion of the four canonical nucleotides, often impedes detailed analysis.[2]

Stable isotope labeling provides a crucial solution to this challenge.[3] By replacing naturally abundant ¹⁴N with ¹⁵N at a specific nucleotide, researchers can create a unique NMR-active probe. This site-specific label dramatically simplifies complex spectra and enables a host of powerful isotope-edited or filtered NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC).[4][5][6] These experiments allow for the unambiguous assignment of signals originating from the labeled site and the precise characterization of its local environment and dynamics.[5][7] This approach is invaluable for studying DNA-ligand interactions, where amino protons in the major or minor grooves are often directly involved in binding.[4][8]

This protocol focuses on adenosine, a frequent participant in critical biological recognition events, including non-canonical base pairing in RNA and protein-DNA binding.[9] We present a workflow that begins with the synthesis of the ¹⁵N-labeled phosphoramidite building block and culminates in a highly pure, verified oligonucleotide ready for biophysical analysis.

Part 1: Synthesis of the ¹⁵N-Adenosine Phosphoramidite Building Block

The cornerstone of this entire process is the availability of a high-quality, isotopically labeled phosphoramidite monomer. While these can be commercially sourced, understanding their synthesis is critical for troubleshooting and custom applications. The process involves two main stages: the synthesis of the ¹⁵N-labeled nucleoside and its subsequent conversion to a phosphoramidite.

1.1. Synthesis of [6-¹⁵NH₂]-2'-deoxyadenosine

The most efficient methods introduce the isotope at a late stage to maximize atom economy. The "convertible nucleoside" approach is one such powerful strategy.[10] Alternatively, a direct displacement reaction on a suitable precursor can be employed. A common route involves the synthesis of a purine derivative that can be readily aminated using ¹⁵N-labeled ammonia.[11]

A simplified representation of a synthetic strategy involves:

-

Preparation of a Precursor: Starting with a commercially available, protected 2'-deoxyinosine or a 6-chloropurine deoxynucleoside.

-

Introduction of the ¹⁵N Label: The exocyclic amino group is introduced by reacting the precursor with a source of ¹⁵N-ammonia (e.g., ¹⁵NH₄Cl).[10][11] This reaction displaces a leaving group at the C6 position of the purine ring to form the desired [6-¹⁵NH₂]-2'-deoxyadenosine.

1.2. Conversion to a Phosphoramidite Monomer

Once the labeled nucleoside is obtained and purified, it must be chemically modified for use in automated solid-phase synthesis. This involves protecting reactive groups and adding the phosphoramidite moiety at the 3'-hydroxyl position.[12]

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile group serves two purposes: it prevents the 5'-hydroxyl from participating in unwanted side reactions during the synthesis cycle and provides a hydrophobic handle for purification.[12][13]

-

Exocyclic Amine Protection: The newly introduced ¹⁵N-labeled exocyclic amino group is protected, typically with a benzoyl (Bz) group, to prevent side reactions during phosphoramidite activation and coupling.

-

3'-Phosphitylation: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite group.[12] The resulting molecule is the final, ready-to-use building block for solid-phase synthesis.

Caption: Synthesis of the ¹⁵N-Adenosine Phosphoramidite Monomer.

Part 2: Automated Solid-Phase Oligonucleotide Synthesis